molecular formula C16H23NOS B4396061 N-cyclooctyl-2-(methylthio)benzamide

N-cyclooctyl-2-(methylthio)benzamide

Cat. No.: B4396061
M. Wt: 277.4 g/mol
InChI Key: FBZYYTQWZJCPSE-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(methylthio)benzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a methylthio (-SMe) substituent at the 2-position of the benzamide ring.

Properties

IUPAC Name

N-cyclooctyl-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-19-15-12-8-7-11-14(15)16(18)17-13-9-5-3-2-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZYYTQWZJCPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-cyclooctyl-2-(methylthio)benzamide with Analogs
Compound Name Key Structural Features Biological Activity/Properties Evidence Source
This compound Cyclooctyl group, 2-methylthio substituent Inferred antiviral/antiparasitic potential -
N-cycloheptyl-2-(methylthio)benzamide Cycloheptyl group instead of cyclooctyl Retains antiviral activity
N-cyclohexyl-2-(phenylthio)benzamide Phenylthio substituent, cyclohexyl group Enhanced target interaction (electronic effects)
Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) Nitrothiazole, acetyloxy group Broad-spectrum antiparasitic activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide Chlorophenyl-thiazole, methylthio group Potential kinase inhibition
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide Ethylthio, hydroxyl group Improved lipophilicity, pharmacokinetics
Key Observations:

Cycloalkyl Group Size :

  • Replacing the cyclooctyl group with smaller cycloalkyls (e.g., cyclohexyl or cycloheptyl) retains antiviral activity but may alter steric interactions with biological targets .
  • The cyclooctyl group’s bulkiness could enhance binding specificity but reduce solubility compared to cyclohexyl analogs.

Ethylthio (-SEt): Increases lipophilicity further, as seen in 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, which may prolong metabolic stability . Phenylthio (-SPh): Introduces aromaticity, enhancing π-π stacking with hydrophobic enzyme pockets .

Heterocyclic Modifications :

  • Compounds like nitazoxanide () and N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide () demonstrate that incorporating nitrogen- or sulfur-rich heterocycles (e.g., thiazole) can diversify biological targets, such as antiparasitic or kinase-inhibitory activity.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The methylthio group increases logP values compared to methoxy or hydroxyl analogs, favoring blood-brain barrier penetration .
  • Metabolic Stability : Cyclooctyl groups may slow hepatic metabolism due to steric hindrance, contrasting with smaller cycloalkyls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclooctyl-2-(methylthio)benzamide
Reactant of Route 2
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N-cyclooctyl-2-(methylthio)benzamide

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